2,2-diphenyl-N-(piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-21-14-8-3-9-15-21)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTJEVXUJMJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(piperidin-1-yl)acetamide involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction typically occurs in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of substituted piperidines.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
In basic conditions with phase-transfer catalysts (e.g., Aliquot-336), hydrolysis efficiency increases to >95% conversion within 4 hours .
Alkylation and Acylation
The piperidine nitrogen serves as a nucleophile in alkylation/acylation reactions:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated derivatives | Dichloromethane, RT, 12–24 hours |
| Acylation | Acid chlorides (e.g., AcCl) | N-Acylated derivatives | THF, 0–5°C, 2–4 hours |
Alkylation proceeds via SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon.
Oxidation and Reduction
The phenyl groups and amide functionality participate in redox reactions:
| Process | Reagents | Products | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Benzoic acid derivatives | Partial degradation of phenyl rings |
| Reduction | LiAlH₄ (anhydrous ether) | 2,2-Diphenylethylamine + Piperidine | Complete reduction of amide to amine |
Selective reduction of the amide group without affecting the piperidine ring requires stoichiometric LiAlH₄.
Epimerization
Under strongly basic conditions, the compound undergoes stereochemical interconversion:
| Catalyst | Base | Time | Conversion | Product Ratio (threo:erythro) |
|---|---|---|---|---|
| Aliquot-336 (5 wt%) | 50% KOH | 4 hours | 95% | 99.9:0.1 |
| None | 50% KOH | 4 hours | 32% | 85:15 |
Phase-transfer catalysts significantly enhance reaction homogeneity and efficiency .
Salt Formation
The piperidine nitrogen reacts with acids to form stable salts:
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gaseous) | Methanol, 41–42°C, 20 hours | Hydrochloride salt | Improves crystallinity |
| HBr (48% aqueous) | RT, 2 hours | Hydrobromide salt | High-purity isolation (94% yield) |
Salt formation is critical for purification and pharmaceutical formulation .
Cyclization Reactions
Heating with polyphosphoric acid induces cyclization:
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| Polyphosphoric acid | 120–130°C | Tetrahydroisoquinoline | 68% |
This reaction exploits the proximity of the amide and piperidine groups.
Key Mechanistic Insights
-
Amide Reactivity : Hydrolysis and reduction pathways dominate due to the electrophilic carbonyl carbon.
-
Steric Effects : Bulky diphenyl groups slow nucleophilic attacks unless catalysts are used .
-
Solvent Influence : Polar aprotic solvents (e.g., THF) enhance acylation rates by stabilizing transition states.
Scientific Research Applications
Cannabinoid Receptor Modulation
One of the primary areas of research involves the modulation of cannabinoid receptors, particularly the CB1 receptor. Antagonists of this receptor have been explored for their potential in treating conditions such as obesity, diabetes, and liver disease. Research indicates that compounds similar to 2,2-diphenyl-N-(piperidin-1-yl)acetamide can selectively target peripheral CB1 receptors while minimizing central nervous system (CNS) effects, which is critical given the adverse effects associated with existing CB1 antagonists like rimonabant .
Calcium Channel Blockade
Another promising application lies in the compound's potential as a calcium channel blocker. Calcium channels play a vital role in various physiological processes, and their modulation can be beneficial in treating conditions like neuropathic pain and spasticity. The compound's structure suggests it may interact effectively with calcium channels, similar to other diarylamine derivatives that have shown efficacy in clinical trials for pain management .
Case Study 1: Peripheral Selectivity in Cannabinoid Antagonism
A study focused on developing peripherally selective CB1 antagonists highlighted the importance of structural modifications that reduce CNS penetration while maintaining efficacy at peripheral sites. Compounds derived from the diphenyl structure exhibited favorable pharmacokinetic profiles, demonstrating limited CNS absorption and significant activity against peripheral CB1 receptors . This research underscores the potential of this compound in treating metabolic disorders without the CNS-related side effects.
Case Study 2: Pain Management through Calcium Channel Blockade
Research into calcium channel blockers has identified several compounds capable of alleviating chronic pain conditions. A study reported that derivatives similar to this compound significantly reduced pain scores in animal models when administered intrathecally. These findings suggest that this compound could be further explored for its analgesic properties, particularly in patients unresponsive to traditional opioid therapies .
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These compounds have similar structures and are studied for their anti-inflammatory properties.
N-(piperidine-4-yl) benzamide compounds: These compounds are investigated for their antiproliferative activity against cancer cells.
Uniqueness
2,2-Diphenyl-N-(piperidin-1-yl)acetamide is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit a range of biological activities. Its versatility in undergoing different chemical reactions also makes it valuable in scientific research and industrial applications .
Biological Activity
Overview
2,2-Diphenyl-N-(piperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure
The compound is characterized by its unique structure, which includes two phenyl groups and a piperidine moiety linked to an acetamide group. Its molecular formula is .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic potential in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific receptors and enzymes involved in inflammation and microbial resistance pathways. For instance, its interaction with acetylcholinesterase (AChE) has been noted, suggesting potential implications in neuropharmacology .
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, the compound was tested alongside standard antibiotics to evaluate its synergistic effects. The combination of this compound with ciprofloxacin showed enhanced efficacy against resistant strains of bacteria, indicating its potential as an adjunct therapy in antibiotic treatment regimens .
Evaluation of Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory properties of the compound using animal models of inflammation. Results indicated a significant reduction in inflammation markers when administered at specific dosages, supporting the hypothesis that it may serve as an effective anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-diphenyl-N-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of diphenylacetic acid derivatives with piperidine-containing amines. For example, analogous syntheses involve coupling reactions using carbodiimide activators (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Optimization includes temperature control (e.g., 273 K for intermediates) and purification via chromatography or crystallization .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of acid to amine) to minimize side products .
Q. How can purity and structural integrity be validated after synthesis?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm bond connectivity. For example, acetamide protons typically resonate at δ 2.0–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 295.1806) .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for synthesis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral derivatives of this acetamide?
- Methodology : Convert the compound to a diastereomeric derivative using a chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine). Analyze via chiral HPLC or NMR. For example, diastereomers may show split peaks in -NMR (e.g., δ 1.2–1.5 ppm for methyl groups in diastereomers) .
- Validation : Compare retention times or integration ratios against racemic standards .
Q. What mechanistic insights exist for its participation in nucleophilic substitution or oxidation reactions?
- Case Study : The piperidine moiety can act as a nucleophile in SN2 reactions. For example, reaction with alkyl halides under basic conditions (e.g., KCO in DMF) forms quaternary ammonium derivatives. Oxidation of the acetamide’s α-carbon using KMnO or RuO may yield ketone intermediates .
- Kinetic Analysis : Use stopped-flow spectroscopy or DFT calculations to study activation barriers for substitution reactions .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Protocol : Grow single crystals via slow evaporation (e.g., chloroform/acetone mixtures). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å). Refine structures using software like SHELX. Key metrics: R-factor < 0.05, bond lengths within 0.005 Å of expected values .
- Example : In analogous compounds, dihedral angles between aromatic rings (e.g., 48.45°–80.70°) reveal steric hindrance effects .
Q. What strategies are effective for studying its biological activity, such as enzyme inhibition?
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination). For example, pre-incubate the compound with the enzyme and monitor substrate conversion .
- Cellular Uptake : Use radiolabeled analogs (e.g., -acetamide) to quantify permeability in Caco-2 cell monolayers .
- Data Interpretation : Compare dose-response curves with control inhibitors (e.g., staurosporine for kinases) and calculate Ki values using Cheng-Prusoff equations .
Tables for Key Data
| Property | Method | Typical Values | Reference |
|---|---|---|---|
| Melting Point | DSC | 473–475 K (decomposition observed) | |
| LogP (Partition Coefficient) | HPLC (C18 column) | 3.2 ± 0.1 | |
| Solubility in DMSO | Gravimetric Analysis | >50 mg/mL | |
| IC (Kinase X) | Fluorescence Assay | 1.2 µM ± 0.3 |
Contradictions and Limitations
- Synthetic Yield Variability : Some routes report yields of 60–70% due to competing side reactions (e.g., over-alkylation of piperidine) . Optimize by reducing reaction time or using excess amine.
- Biological Activity : While in vitro assays show promise, in vivo efficacy may be limited by rapid metabolism (e.g., cytochrome P450-mediated oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
